2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-(2-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-(2-methoxyphenyl)acetamide typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzyl group: This step involves the alkylation of the pyrazine ring with benzyl halides.
Acetylation: The final step involves the acetylation of the pyrazine derivative with 2-methoxyphenyl acetic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrazine ring, potentially leading to the formation of hydroxyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Hydroxyl derivatives of the pyrazine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, this compound may be used to study the interactions of pyrazine derivatives with various biological targets, including enzymes and receptors.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-(2-methoxyphenyl)acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-phenylacetamide
- 2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-methoxyphenyl)acetamide
Uniqueness
The presence of the methoxy group in 2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-(2-methoxyphenyl)acetamide may confer unique properties such as increased lipophilicity or altered binding affinity to biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H19N3O4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-(4-benzyl-2,3-dioxopyrazin-1-yl)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H19N3O4/c1-27-17-10-6-5-9-16(17)21-18(24)14-23-12-11-22(19(25)20(23)26)13-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,21,24) |
InChI Key |
AWTQXKRCJJXDDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=CN(C(=O)C2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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